3,5-Bis(trifluoromethyl)-2-fluoroaniline

Description

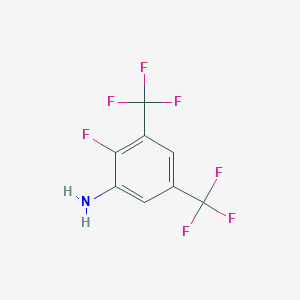

3,5-Bis(trifluoromethyl)-2-fluoroaniline is a fluorinated aromatic amine characterized by two trifluoromethyl (-CF₃) groups at the 3- and 5-positions and a fluorine atom at the 2-position of the benzene ring.

Properties

IUPAC Name |

2-fluoro-3,5-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F7N/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWQEWDNLOJCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Use of Grignard Reagents for Trifluoromethylation

A key method involves the reaction of 3,5-dibromo-1-fluorobenzene with trifluoromethyl magnesium bromide under strictly anhydrous conditions. This reaction replaces bromine atoms with trifluoromethyl groups, yielding 3,5-bis(trifluoromethyl)-1-fluorobenzene intermediates.

-

- Anhydrous ether solvents (e.g., diethyl ether or tetrahydrofuran)

- Inert atmosphere (nitrogen or argon)

- Controlled temperature to avoid decomposition of the Grignard reagent

- Stoichiometric control to ensure complete substitution

Safety Considerations:

Research indicates that trifluoromethylphenyl Grignard reagents can be potentially explosive upon solvent loss or moderate heating, necessitating careful handling and temperature control during synthesis.

Amination to Form this compound

Following trifluoromethylation, the introduction of the amino group at the 2-position can be achieved by:

Nitration and Reduction:

Nitration of the fluorinated trifluoromethylbenzene intermediate to introduce a nitro group at the 2-position, followed by catalytic hydrogenation or reduction using agents like iron and acid, yields the desired aniline.Direct Amination:

Alternative methods may involve direct nucleophilic aromatic substitution with ammonia or amine sources under conditions favoring substitution at the 2-position.

Research Findings and Optimization

The use of halogenated amines including 3,5-bis(trifluoromethyl)aniline and fluorinated amines such as 2-fluoroaniline in epoxy resin curing has been documented, with this compound obtained from specialized suppliers like Fluorochem USA.

Differential Scanning Calorimetry (DSC) and other thermal analyses have been employed to characterize the curing behavior of epoxy compositions containing fluorinated amines, indicating the successful incorporation and reactivity of such fluorinated anilines.

Industrial scale-up typically follows similar synthetic routes with optimization of reaction volumes, mixing ratios, and purification steps such as distillation and crystallization to achieve high purity and yield.

Comparative Data Table of Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)-2-fluoroaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.

Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions

Major Products

The major products formed from these reactions include various substituted anilines and nitro compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

3,5-Bis(trifluoromethyl)-4-fluoroaniline is an aromatic amine compound that contains trifluoromethyl groups at the 3 and 5 positions and a fluorine atom at the 4 position on the benzene ring. It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions. It has been investigated for its potential biological activities, including antimicrobial and anticancer properties, and explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects. Additionally, it is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Scientific Research Applications

3,5-Bis(trifluoromethyl)-4-fluoroaniline is used in chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in the synthesis of complex organic molecules.

- It is used as a reagent in various chemical reactions.

- It is a starting material for the formation of arylbenzimidazoles, benzotriazolium salts, and biologically active compounds .

Biology

- It is investigated for potential biological activities, including antimicrobial activity .

- It is investigated for potential biological activities, including anticancer properties.

- It has unique structural features and potential biological activities, making it of interest in medicinal chemistry.

Medicine

- It is explored as a precursor for developing pharmaceutical compounds with potential therapeutic effects.

Industry

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)-2-fluoroaniline involves its interaction with specific molecular targets. The trifluoromethyl groups and fluorine atom enhance its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. These interactions can modulate cellular processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Key Properties of 3,5-Bis(trifluoromethyl)aniline (Baseline Compound):

- Molecular Formula : C₈H₅F₆N

- Molecular Weight : 229.12 g/mol .

- Physical State : Colorless to pale yellow crystalline solid at room temperature .

- Solubility: Insoluble in water; soluble in ethanol, ether, and methylene chloride .

- Thermal Stability : High resistance to decomposition under standard conditions .

This compound is widely used as a building block in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing trifluoromethyl groups, which enhance reactivity in cross-coupling and substitution reactions .

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence chemical reactivity and physical properties. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects on Reactivity and Yield in Photoredox Reactions

Key Insights :

- Meta-substituted CF₃ groups (e.g., 3,5-positions) improve reaction efficiency in photoredox-mediated Meerwein arylation due to balanced electronic and steric effects .

- Ortho-substituents (e.g., 2-F or 2-CF₃) reduce yields significantly (e.g., 34% for 2-fluoroaniline) due to steric crowding and hindered radical coupling .

Physicochemical Properties

Table 2: Physical and Chemical Properties of Selected Compounds

Key Insights :

- Trifluoromethyl groups enhance hydrophobicity and thermal stability compared to non-fluorinated analogs .

Biological Activity

3,5-Bis(trifluoromethyl)-2-fluoroaniline is an organic compound notable for its unique trifluoromethyl and fluorine substituents on the aniline ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities and interactions with biomolecules. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

This compound can be synthesized through the nitration of 3,5-bis(trifluoromethyl)fluorobenzene followed by reduction to yield the aniline derivative. The presence of trifluoromethyl groups enhances its chemical stability and reactivity, making it a valuable building block in organic synthesis and pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl groups increase binding affinity to these targets, influencing various biochemical pathways such as signal transduction and metabolic regulation. This compound's interactions can modulate cellular processes, potentially leading to therapeutic effects against various diseases.

Antibacterial Activity

Research indicates that fluorinated compounds often exhibit significant antibacterial properties. For instance, studies have demonstrated that derivatives related to this compound show potent activity against both Gram-positive and Gram-negative bacteria. In one study, a related fluorinated compound demonstrated an MIC (Minimum Inhibitory Concentration) value against Pseudomonas aeruginosa that was lower than that of kanamycin B, a standard antibiotic .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| This compound | TBD | Pseudomonas aeruginosa, Staphylococcus aureus |

| Kanamycin B | TBD | Pseudomonas aeruginosa, Staphylococcus aureus |

| Fluorinated Aldimine | 4 | E. coli, Bacillus subtilis |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various fluorinated compounds similar to this compound against multiple bacterial strains. The results indicated that certain derivatives exhibited significant potency against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- EGFR Inhibition : Another research effort focused on the inhibition of the EGFR (Epidermal Growth Factor Receptor) by anilino derivatives. Compounds with structural similarities to this compound were found to inhibit EGFR with nanomolar IC50 values, showcasing their potential as therapeutic agents in cancer treatment .

Table 2: Comparison of Biological Activities

| Compound | Target Activity | IC50/ MIC Value |

|---|---|---|

| This compound | Antibacterial (TBD) | TBD |

| Anilino-1,4-naphthoquinones | EGFR Inhibition | 3.96 nM |

| Fluorinated Aldimine | Antibacterial | 4 µg/mL |

Q & A

Q. What are the established synthetic routes for 3,5-Bis(trifluoromethyl)-2-fluoroaniline, and how do reaction conditions influence yield?

The synthesis typically involves fluorination and trifluoromethylation of aromatic precursors. A common approach starts with halogenated aniline derivatives, where fluorine and trifluoromethyl groups are introduced via electrophilic substitution or cross-coupling reactions. Key steps include:

- Fluorination : Using agents like HF-pyridine or Selectfluor® to introduce the fluoro group at the ortho position .

- Trifluoromethylation : Employing Cu-mediated Ullmann coupling or Pd-catalyzed reactions with CF₃ sources (e.g., TMSCF₃) to add trifluoromethyl groups .

- Purification : Chromatography or recrystallization to isolate the final product.

Yield optimization requires precise control of temperature (often 80–120°C), catalyst loading (e.g., 5–10 mol% Pd), and reaction time (12–24 hrs). Side reactions, such as over-fluorination or CF₃ group displacement, can reduce yields .

Q. How do the fluorine and trifluoromethyl substituents influence the compound’s electronic properties and reactivity?

The electron-withdrawing nature of fluorine and CF₃ groups significantly impacts the aromatic ring’s electronic profile:

- Electron-Deficient Ring : The meta-CF₃ and ortho-F substituents create a strong electron-deficient system, directing electrophilic attacks to the para position .

- Enhanced Stability : Fluorine’s high electronegativity increases oxidative and metabolic stability, critical for bioactive molecules .

- Steric Effects : The bulky CF₃ groups hinder rotational freedom, affecting conformational dynamics in drug-receptor interactions .

These properties make the compound a versatile scaffold for designing kinase inhibitors or agrochemicals .

Advanced Research Questions

Q. How can researchers address low yields during the final step of synthesizing this compound?

Low yields often arise from incomplete trifluoromethylation or side reactions. Methodological solutions include:

- Catalyst Screening : Testing Pd/Cu co-catalysts (e.g., Pd(OAc)₂/Xantphos) to improve CF₃ coupling efficiency .

- Solvent Optimization : Using polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce byproduct formation .

- In Situ Monitoring : Employing HPLC or ¹⁹F NMR to track reaction progress and adjust conditions dynamically .

For example, replacing toluene with DMF increased yields from 45% to 72% in a Pd-catalyzed trifluoromethylation step .

Q. What strategies resolve discrepancies in NMR data when characterizing fluorinated intermediates?

Fluorine’s strong spin-spin coupling (¹H-¹⁹F) complicates NMR interpretation. Best practices include:

- Decoupling Experiments : Use ¹⁹F-decoupled ¹H NMR to simplify splitting patterns .

- 2D NMR : HSQC and HMBC correlations help assign signals in crowded spectra (e.g., distinguishing CF₃ from aromatic protons) .

- Reference Standards : Compare with spectra of analogous compounds (e.g., 3,5-Bis(trifluoromethyl)aniline) to validate assignments .

A study resolved overlapping ¹⁹F signals by analyzing coupling constants (³J₆F-F = 8–12 Hz) to confirm substituent positions .

Q. How does the compound’s electronic profile affect its performance in palladium-catalyzed cross-coupling reactions?

The electron-deficient ring enhances oxidative addition efficiency in Pd-catalyzed reactions. Key observations:

- Faster Oxidative Addition : Pd(0) inserts into C–X bonds (X = Cl, Br) 2–3× faster than non-fluorinated analogs .

- Directed Coupling : The amino group acts as a transient directing group, enabling regioselective C–H activation .

For instance, Suzuki-Miyaura coupling with arylboronic acids achieves >90% regioselectivity for the para position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.